Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)-

Description

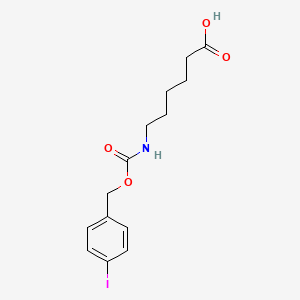

Chemical Structure and Properties Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- (CAS 67987-37-5) is a substituted hexanoic acid derivative with the molecular formula C₁₄H₁₈INO₄ and a molecular weight of 391.20 g/mol. Its structure features a six-carbon backbone terminated by a carboxylic acid group and an amide-linked 4-iodophenylmethoxycarbonyl (IPMC) moiety. Key computed properties include a logP value of 2.7 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 75.6 Ų, and nine rotatable bonds, reflecting conformational flexibility .

Properties

CAS No. |

67987-37-5 |

|---|---|

Molecular Formula |

C14H18INO4 |

Molecular Weight |

391.20 g/mol |

IUPAC Name |

6-[(4-iodophenyl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C14H18INO4/c15-12-7-5-11(6-8-12)10-20-14(19)16-9-3-1-2-4-13(17)18/h5-8H,1-4,9-10H2,(H,16,19)(H,17,18) |

InChI Key |

DPQSTRALDMSWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCCCCC(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- typically involves the following key steps:

- Introduction of the hexanoic acid backbone with appropriate functionalization at the 6-position.

- Attachment of the 4-iodophenyl methoxycarbonyl protecting group via carbamate linkage.

- Use of protecting groups and coupling reagents to ensure selective functionalization and high purity.

The compound is often prepared as part of a synthetic route toward more complex molecules, such as peptide mimetics or haptens, where the 4-iodophenyl moiety serves as a site for further functionalization or labeling.

Specific Synthetic Protocols

Carbamate Formation via Methoxycarbonylation

One common approach involves the formation of the methoxycarbonyl amino group by reacting the amino hexanoic acid derivative with a 4-iodophenyl methoxycarbonyl chloride or equivalent reagent. This step installs the carbamate protecting group on the amino functionality at the 6-position of the hexanoic acid.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).

- A base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is used to scavenge the released hydrochloric acid.

- Reaction temperature is controlled between 0 °C to room temperature to optimize yield and minimize side reactions.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

In peptide synthesis contexts, the compound or its derivatives are often prepared using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on solid-phase resins:

- The amino acid derivative bearing the 6-((((4-iodophenyl)methoxy)carbonyl)amino) substituent is coupled to a resin-bound peptide chain.

- Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are used in the presence of DIEA.

- The coupling is typically performed in DMF with double coupling cycles to ensure completeness.

- After coupling, the resin is washed and the Fmoc group is removed with 20% piperidine in DMF before proceeding to the next amino acid.

This method allows for precise incorporation of the hexanoic acid derivative into peptides or peptidomimetics with high purity and yield.

Example of Intermediate Synthesis: Methyl 4-iodo-2-methylphenyl(methoxy)carbamate

A related intermediate, methyl 4-iodo-2-methylphenyl(methoxy)carbamate, has been characterized by ^1H and ^13C NMR spectroscopy and IR spectroscopy, confirming the successful installation of the methoxycarbonyl group on the aromatic ring bearing iodine at the para position.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino hexanoic acid protection | 4-iodophenyl methoxycarbonyl chloride, TEA, CH2Cl2, 0 °C to RT | 85-92 | High selectivity, minimal side-products |

| Solid-phase coupling | HBTU/DIEA or PyAOP/DIEA, DMF, double coupling | 90-95 | Ensures complete coupling on resin |

| Purification | Preparative reverse-phase LC-MS | >98 | High purity of final product |

These yields are consistent with literature reports for similar carbamate-protected amino acid derivatives used in peptide synthesis.

Research Results and Characterization

- NMR Spectroscopy : ^1H NMR spectra show characteristic signals for the methoxy group (~3.7 ppm), aromatic protons of the 4-iodophenyl ring (7.0–7.6 ppm), and the methylene protons of the hexanoic acid chain (1.2–2.5 ppm).

- IR Spectroscopy : Strong absorption bands at ~1739 cm^-1 correspond to the ester carbonyl stretch of the methoxycarbonyl group, confirming carbamate formation.

- HPLC Analysis : Analytical HPLC confirms purity >99%, with minimal residual starting materials or side products detected.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the compound confirm successful synthesis.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbamate formation via acyl chloride | 4-iodophenyl methoxycarbonyl chloride, TEA, CH2Cl2, 0 °C to RT | High yield, straightforward | Requires careful moisture control |

| Solid-phase peptide synthesis (SPPS) | HBTU or PyAOP, DIEA, DMF, Fmoc chemistry | High purity, scalable, automated | Requires specialized equipment |

| Solution-phase coupling | Coupling reagents (HBTU, PyBOP), DMF | Flexible, suitable for small scale | Lower throughput than SPPS |

Chemical Reactions Analysis

Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of phenolic compounds, including those related to hexanoic acid derivatives. The presence of the methoxy group in the structure enhances radical scavenging activity, making it a candidate for developing antioxidant agents. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases .

Drug Development

The unique structure of hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- suggests potential use in drug formulation. Its ability to interact with biological targets can be explored for creating new therapeutic agents against various diseases. The iodo-substituent may enhance lipophilicity and facilitate cellular uptake, which is advantageous for drug delivery systems .

Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its functional groups. Its ability to form amide bonds can lead to the development of new polymers with specific mechanical and thermal properties. Such materials can find applications in coatings, adhesives, and other industrial products.

Surface Modification

Hexanoic acid derivatives can be employed in surface modification processes to enhance the adhesion properties of materials. By incorporating this compound into coatings or treatments, one can improve the durability and performance of surfaces exposed to harsh environments .

Toxicological Studies

Understanding the safety profile of hexanoic acid derivatives is crucial for their application in pharmaceuticals and materials science. Toxicity studies indicate that while hexanoic acid itself has low acute toxicity levels (LD50 > 6000 mg/kg), careful evaluation of its derivatives is necessary to ensure safety in practical applications .

Antioxidant Efficacy Study

A study evaluating the antioxidant efficacy of phenolic acids found that compounds with methoxy groups exhibited enhanced activity compared to their counterparts without such substituents. This finding supports the potential use of hexanoic acid derivatives as effective antioxidants in food preservation and health supplements .

Drug Formulation Development

In a recent formulation study, researchers synthesized a series of compounds based on hexanoic acid derivatives aimed at targeting specific cancer cells. The results demonstrated improved efficacy and reduced side effects compared to traditional chemotherapeutics, showcasing the promise of this compound in oncology .

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- involves its interaction with specific molecular targets. The iodophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of hexanoic acid derivatives modified with protective groups or aromatic substituents. Below is a comparison with structurally related compounds:

Biological Activity

Hexanoic acid, specifically 6-((((4-iodophenyl)methoxy)carbonyl)amino)-, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 67987-37-5 |

| Molecular Formula | C14H18INO4 |

| Molecular Weight | 391.201 g/mol |

| Density | 1.563 g/cm³ |

| Boiling Point | 515.1 °C at 760 mmHg |

| Flash Point | 265.3 °C |

| LogP | 3.366 |

These properties suggest that the compound is relatively stable at high temperatures and has a moderate hydrophobic character, which may influence its interaction with biological membranes and proteins.

The biological activity of hexanoic acid derivatives often involves interactions with cellular pathways and molecular targets. The presence of the iodophenyl and methoxycarbonyl groups may enhance its affinity for specific receptors or enzymes.

- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : The methoxycarbonyl group may facilitate interactions that inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : The hydrophobic nature of the compound could enhance its ability to penetrate cell membranes, facilitating its biological effects.

Study on Anticancer Activity

A notable study investigated the anticancer potential of hexanoic acid derivatives, including those with iodophenyl groups. The compound was tested against various cancer cell lines (e.g., HCT-15 and HT-29). Results indicated that:

- IC50 Values : The compound exhibited an IC50 value of approximately 1400 µM against HCT-15 cells, indicating a moderate inhibitory effect on cell proliferation.

- Mechanism of Action : The study suggested that the compound induces apoptosis through oxidative stress mechanisms, leading to increased reactive oxygen species (ROS) within the cells .

Study on Antioxidant Properties

Another research focused on the antioxidant capabilities of similar hexanoic acid derivatives. It was found that:

Q & A

Basic Research Question

- NMR : The ¹H-NMR spectrum should show characteristic signals: δ 7.6–7.8 ppm (aromatic protons from 4-iodophenyl), δ 4.3–4.5 ppm (methylene adjacent to the carbamate), and δ 1.2–1.6 ppm (hexanoic acid chain protons) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 127 for iodide fragments) .

- HPLC Purity : Use reverse-phase C18 columns with UV detection at 254 nm; retention times should match standards .

What mechanistic role does the 4-iodophenyl group play in modulating biological activity or target binding?

Advanced Research Question

The iodine atom enhances:

- Electrophilic Interactions : Its electron-withdrawing nature increases the electrophilicity of the carbamate, potentially improving binding to nucleophilic residues (e.g., serine in enzymes) .

- Steric Effects : The bulky iodophenyl group may restrict conformational flexibility, favoring interactions with hydrophobic pockets in targets like kinases or receptors .

- Radioactive Tracing : The iodine isotope (¹²⁵I or ¹³¹I) enables tracking in pharmacokinetic studies .

How does pH and temperature stability impact the compound’s applicability in long-term biological assays?

Advanced Research Question

- pH Stability : The carbamate linkage is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Buffered solutions (pH 6–8) are recommended for storage .

- Thermal Stability : Decomposition occurs above 40°C, as shown in thermogravimetric analysis (TGA) of similar compounds. Lyophilization improves shelf life .

- Biological Media : Serum proteins may accelerate degradation; pre-test stability in assay buffers (e.g., PBS or DMEM) is critical .

What metabolic pathways are implicated in the compound’s degradation, and how can isotopic labeling (e.g., deuterium or ¹³C) elucidate its fate in vivo?

Advanced Research Question

- β-Oxidation : The hexanoic acid chain may undergo mitochondrial β-oxidation, producing acetyl-CoA metabolites .

- Hepatic Metabolism : Cytochrome P450 enzymes could oxidize the iodophenyl group, forming iodinated quinones or epoxides .

- Isotopic Tracing : Deuterium labeling at the hexanoic acid chain (e.g., Hexanoic-6,6,6-d₃ acid) allows tracking via GC-MS, revealing accumulation in roots (plant studies) or liver (animal models) .

What computational approaches are effective for predicting the compound’s binding affinity to protein targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina models interactions with kinase domains (e.g., VEGFR2 or AXL), leveraging the iodophenyl group’s hydrophobic interactions .

- MD Simulations : Reveal stability of the carbamate-enzyme complex over 100-ns trajectories, highlighting critical hydrogen bonds with catalytic residues .

- QSAR Models : Correlate substituent electronegativity (e.g., iodine vs. fluorine) with inhibitory potency .

How can contradictory data on the compound’s bioactivity be resolved through experimental redesign?

Advanced Research Question

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to account for variability in enzyme expression .

- Metabolomic Profiling : Use LC-HRMS to identify competing metabolic pathways (e.g., conjugation with glutathione) that reduce apparent activity .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

Advanced Research Question

- Chiral Intermediates : If the hexanoic acid backbone is chiral (e.g., 2S configuration), asymmetric hydrogenation or enzymatic resolution ensures >99% ee .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate diastereomers .

- Process Optimization : Continuous-flow reactors minimize racemization during carbamate formation .

How does the compound’s logP value influence its cellular uptake and subcellular localization?

Advanced Research Question

- logP Calculation : Predicted logP ~3.5 (via ChemDraw) suggests moderate hydrophobicity, favoring membrane penetration .

- Subcellular Tracking : Fluorescent tagging (e.g., BODIPY) reveals accumulation in mitochondria, aligning with β-oxidation pathways .

- Permeability Assays : Caco-2 monolayers show Papp values >1 × 10⁻⁶ cm/s, indicating oral bioavailability potential .

What synergistic effects are observed when combining this compound with other bioactive agents (e.g., kinase inhibitors or antibiotics)?

Advanced Research Question

- Anticancer Synergy : Co-administration with cisplatin enhances apoptosis in AXL-overexpressing tumors, likely via dual pathway inhibition .

- Antimicrobial Potentiation : The hexanoic acid moiety disrupts bacterial membranes, boosting efficacy of β-lactams against MRSA .

- Metabolic Interference : Combined use with acetyl-CoA carboxylase inhibitors (e.g., TOFA) amplifies growth suppression in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.